![molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8](/img/structure/B143151.png)
3-Bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at the 3-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives for drug discovery . Its electron-deficient aromatic system and bromine substituent enhance reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions . Commercial availability (purity ≥98%, priced at $132–$400/g) underscores its utility in high-value pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are useful for forming carbon-carbon bonds and are carried out using palladium catalysts and appropriate ligands.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Potassium Carbonate or Sodium Hydride: Used as bases in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling with a boronic acid can produce a biaryl derivative.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in tumor progression. For instance, studies have indicated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .
Case Study: FGFR Inhibition
A study highlighted the efficacy of a derivative of this compound (compound 4h), which demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound inhibited breast cancer cell proliferation and induced apoptosis, underscoring its therapeutic potential in oncology .
Material Science
In material science, this compound is utilized to develop advanced materials such as organic semiconductors. Its unique electronic properties enhance device performance, making it valuable in the production of electronic components .
Biological Research
The compound is extensively used in biological research to explore its effects on cellular processes. It has been shown to induce apoptosis in various cancer cell lines and inhibit migration and invasion capabilities, suggesting its utility in cancer treatment strategies. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study: Anticancer Activity
Research demonstrated that treatment with this compound led to significant reductions in cell viability among breast cancer cell lines. The compound's ability to activate caspases further supports its role as an apoptosis inducer.
Agricultural Chemistry
In agricultural chemistry, this compound contributes to developing agrochemicals such as pesticides and herbicides that are more environmentally friendly. Its application in formulating effective agricultural products aligns with the growing demand for sustainable farming practices .
Organic Synthesis
As a building block in organic synthesis, this compound allows chemists to create complex molecules efficiently. Its versatility makes it a valuable component in various synthetic pathways aimed at producing biologically active compounds .
Activity | Cell Line | IC50 (nM) | Effect |
---|---|---|---|
FGFR1 Inhibition | - | 7 | Strong inhibition |
FGFR2 Inhibition | - | 9 | Strong inhibition |
FGFR3 Inhibition | - | 25 | Moderate inhibition |
Proliferation Inhibition | 4T1 | N/A | Reduced proliferation |
Apoptosis Induction | 4T1 | N/A | Induces apoptosis |
Migration/Invasion Inhibition | 4T1 | N/A | Significant reduction |
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to the active site of these receptors, the compounds can block their activity and inhibit tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Regiochemical Variants
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2):
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7):
Substituent-Modified Analogues
- 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f): Incorporates a nitrile-substituted arylacetylene at C3, enhancing π-stacking interactions. Synthesized via Sonogashira coupling (37% yield, 98% purity) .
- 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine :
N-Protected and Functionalized Derivatives
- 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) :
- 3-Bromo-2-((phenylsulfonyl)methyl)-1H-pyrrolo[2,3-b]pyridine :
Key Research Findings
- Synthetic Efficiency: N-Tosylation (e.g., compound 10) achieves >90% yields, whereas Sonogashira couplings (e.g., 20a) yield ~50–60% due to competing side reactions .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, cyano) at C3 enhance binding to kinase ATP pockets, as seen in compound 8a .
- Solubility Optimization: Morpholine-substituted pyrrolo[2,3-b]pyridines (derivative 3) exhibit 10-fold higher aqueous solubility than thieno analogues .
Biological Activity
3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H5BrN2
- Molecular Weight : 197.04 g/mol
- Appearance : Light yellow to orange solid
- Melting Point : 186°C to 193°C
The compound features a fused pyridine and pyrrole structure, which is characteristic of many biologically active molecules. The bromine substitution at the 3-position of the pyrrole ring enhances its reactivity and potential interactions with biological targets .
The primary mechanism through which this compound exhibits biological activity is through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. Abnormal activation of FGFR signaling has been implicated in several cancers, making FGFRs attractive targets for therapeutic intervention .
Inhibition of FGFRs
Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study demonstrated that a related compound (4h) had IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), indicating strong efficacy in inhibiting these receptors . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, such as breast cancer cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving platinum-based drugs, complexes formed with derivatives of pyrrolo[2,3-b]pyridine were found to exhibit higher cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cell lines compared to cisplatin. Specifically, the complex with 5-bromo-7-azaindole demonstrated an IC50 value of just 2.5 µM against HOS cells, significantly lower than that of cisplatin .
Case Study: Protein-Ligand Interactions
A study utilizing computational methods highlighted the interactions between various kinase inhibitors derived from pyrrolo[2,3-b]pyridine structures. These inhibitors were designed to target specific allosteric sites on kinases involved in cancer progression. The results indicated that structural modifications could enhance binding affinity and selectivity towards target kinases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-pyrrolo[2,3-b]pyridine?
- Methodology :
- Direct bromination : React 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours (yield: 100%) .
- Alternative route : Use this compound-5-carbaldehyde as an intermediate via hexamine-mediated formylation in a water/acetic acid mixture (67% yield) .
Q. How can N-alkylation of this compound be achieved with high regioselectivity?
- Methodology :
- Use NaH in THF at 0°C with alkyl halides (e.g., benzyl bromide or methyl iodide) for N1-alkylation (yield: 75–99%) .
- Tosyl protection of the pyrrole nitrogen improves stability for subsequent Suzuki couplings (e.g., with 3,4-dimethoxyphenylboronic acid, 58% yield) .
Advanced Research Questions
Q. How do substitutions at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold influence kinase inhibition?
- SAR Insights :
- 3-Position : Alkynyl or aryl groups (e.g., phenylethynyl) enhance Bruton’s tyrosine kinase (BTK) inhibition (IC <10 nM) by improving hydrophobic interactions .
- 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize hydrogen bonding with FGFR1’s hinge region (e.g., compound 4h: FGFR1 IC = 7 nM) .
- Experimental Design :
- Synthesize derivatives via Sonogashira coupling (3-position) or Suzuki-Miyaura cross-coupling (5-position) .
- Validate activity using enzymatic assays (e.g., BTK or FGFR1 kinase inhibition) and crystallography for binding mode analysis .
Q. What strategies mitigate contradictions in reported reaction yields for palladium-catalyzed cross-couplings?
- Troubleshooting :
- Low yields : Optimize ligand choice (e.g., Pd(PPh) vs. XPhos) and solvent systems (toluene/ethanol vs. dioxane/water) to reduce dehalogenation side reactions .
- Purification challenges : Use silica gel chromatography with heptane/ethyl acetate gradients (e.g., 7:3 ratio) to separate regioisomers .
- Case Study : 3-(4-Fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) achieved 51% yield after optimizing Pd catalyst loading and reaction time .
Q. Methodological Recommendations
- Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions in 5-Bromo-1H-pyrrolo[2,3-b]pyridine crystals) to guide rational design .
- In Vivo Testing : Evaluate antitumor efficacy in xenograft models (e.g., peritoneal mesothelioma) using i.p. administration (58–75% tumor inhibition reported) .
- Regioselective Modifications : Employ directed ortho-metalation for C–H functionalization or radical SAM-inspired methylation for C3 diversification .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGIJDCXIEXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420606 | |
Record name | 3-Bromo-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-15-8 | |
Record name | 3-Bromo-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.